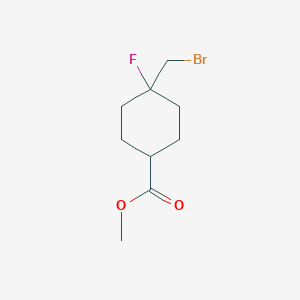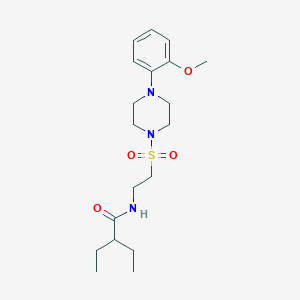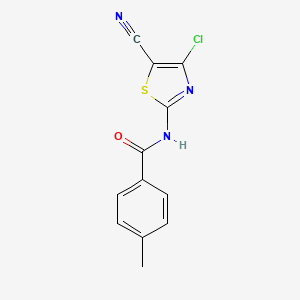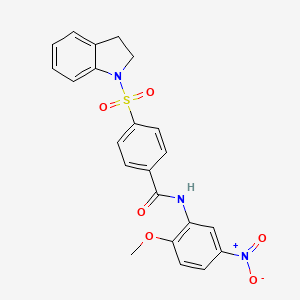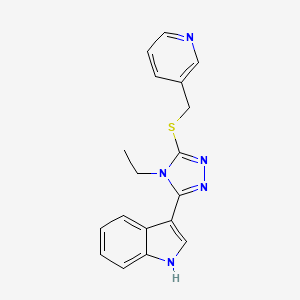![molecular formula C9H9F3N2OS B2647419 [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea CAS No. 1377582-02-9](/img/structure/B2647419.png)
[2-Methoxy-5-(trifluoromethyl)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Methoxy-5-(trifluoromethyl)phenyl]thiourea is a useful research compound. Its molecular formula is C9H9F3N2OS and its molecular weight is 250.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
A study by Dolan et al. (2016) explored the antibacterial properties of thiourea-containing compounds. One compound, 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-(6-methoxyquinolin-4-yl)-((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea, showed potent activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), comparable to vancomycin. This research suggests the potential for developing new antibiotics from this family of compounds (Dolan et al., 2016).
Anticancer Applications
Parmar et al. (2021) conducted a study on thiourea compounds bearing a 3-(4-methoxyphenyl)azetidine moiety, investigating their anticancer activity against various human cancer cell lines. Compound 3-(4-Methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide (3B) demonstrated significant potency against multiple cancer cell lines. This research highlights the promise of thiourea derivatives as potential anticancer agents (Parmar et al., 2021).
Organocatalysis
Lippert et al. (2012) found that the 3,5-bis(trifluoromethyl)phenyl group in thiourea organocatalysts, including [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea, is essential for binding with Lewis-basic sites. This discovery has implications for catalyst design in organic chemistry, highlighting the role of this group in enhancing organocatalysis efficiency (Lippert et al., 2012).
Solar Cell Applications
Karthika et al. (2019) researched the use of thiourea derivatives in dye-sensitized solar cells (DSSCs). They found that synthesized thiourea derivatives, when used as additives in gel polymer electrolytes, significantly improved the efficiency of DSSCs. This study indicates the potential of thiourea derivatives in enhancing the performance of renewable energy technologies (Karthika et al., 2019).
Enzyme Inhibition
Korkmaz et al. (2015) synthesized a series of chiral thiourea derivatives and tested them as inhibitors against carbonic anhydrase enzymes. They found that these compounds showed competitive inhibition, indicating their potential as therapeutic agents for conditions where inhibition of carbonic anhydrase is beneficial (Korkmaz et al., 2015).
Eigenschaften
IUPAC Name |
[2-methoxy-5-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2OS/c1-15-7-3-2-5(9(10,11)12)4-6(7)14-8(13)16/h2-4H,1H3,(H3,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNBSBQMZIDUTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2647338.png)
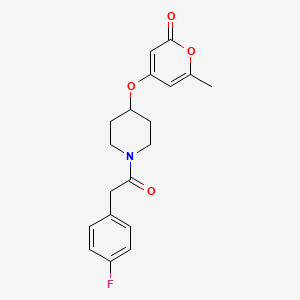
![N-(1-cyano-1-cyclopropylethyl)-2-{[4-(1-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2647340.png)
![Methyl 2-[[4-(2,5-dimethylphenyl)-5-[[(3-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2647343.png)
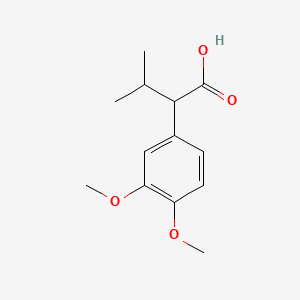
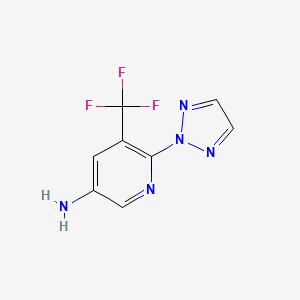
![Benzo[d]thiazol-2-yl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2647346.png)
